1-(2-Tetrahydrofuroyl)piperazine hydrobromide
Description
Properties
IUPAC Name |
oxolan-2-yl(piperazin-1-yl)methanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.BrH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h8,10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMDGWNBMNOMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCNCC2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63590-62-5 | |
| Record name | 1-(2-Tetrahydrofuroyl)piperazine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material
- 1-(2,3,4,5-Tetrahydrofuran-2-yl)carbonylpiperazine (free base) is the precursor.
- This compound often contains impurities such as 1-[(furan-2-yl)carbonyl]piperazine, which must be minimized to meet pharmaceutical purity standards.
Hydrobromide Salt Formation
- The free base is dissolved in an organic solvent, typically an alcohol such as n-butanol, ethanol, or isopropanol.
- Hydrobromic acid (approximately 49% w/w aqueous solution) is added slowly to the solution at controlled temperatures (0–50 °C, preferably 20–40 °C).
- The reaction mixture is then cooled gradually to 5–10 °C and stirred to promote crystallization of the hydrobromide salt.
- The solid hydrobromide salt is isolated by filtration, washed with cold solvent, and dried under reduced pressure at 40–45 °C.
Purification Effect
- Formation of the hydrobromide salt significantly reduces the impurity level of 1-[(furan-2-yl)carbonyl]piperazine from approximately 0.3–0.6% in the free base to less than 0.05% in the hydrobromide salt, as confirmed by HPLC analysis.
- The salt is crystalline and easier to handle and purify compared to the oily free base.
Reaction Conditions Summary
| Parameter | Conditions | Notes |
|---|---|---|
| Solvent | n-Butanol (preferred), ethanol, isopropanol | Alcohol solvents facilitate salt formation |
| Hydrobromic Acid | 49% w/w aqueous solution | Molar equivalent to free base |
| Temperature (acid addition) | 20–40 °C | Controlled slow addition |
| Cooling | 5–10 °C | Promotes crystallization |
| Stirring time | 30 minutes post-cooling | Ensures complete salt formation |
| Drying | 40–45 °C under reduced pressure | Removes residual solvent and moisture |
Representative Experimental Data
| Batch Size (g) | Free Base Purity (%) | Impurity Before (%) | Hydrobromide Salt Purity (%) | Impurity After (%) | Yield (%) |
|---|---|---|---|---|---|
| 600 | 96.35 | 0.32 | 99.42 | 0.03 | ~100 |
| 10 | 90.52 | 0.61 | 99.07 | 0.04 | ~100 |
Data from scaled and lab-scale preparations demonstrate reproducibility and effective impurity reduction.
Subsequent Use of the Hydrobromide Salt
- The purified hydrobromide salt is then used in condensation reactions with 4-amino-2-chloro-6,7-dimethoxyquinazoline in the presence of a base (e.g., triethylamine) and a water-immiscible alcohol solvent (e.g., n-butanol).
- This step produces intermediates that are further processed to yield Terazosin or related compounds.
- The hydrobromide salt’s crystalline nature and high purity facilitate better reaction control and product quality.
Advantages of the Hydrobromide Salt Preparation Method
- Impurity Control : Efficient removal of structurally similar impurities that are difficult to separate in the free base form.
- Crystallinity : Conversion to a crystalline salt improves handling, storage stability, and reproducibility.
- Scalability : The method is suitable for commercial-scale production with consistent quality.
- Solvent Choice : Use of common alcohol solvents allows for straightforward processing and solvent recovery.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Conditions/Notes |
|---|---|---|
| 1 | Dissolution of free base in alcohol solvent | n-Butanol preferred, room temperature |
| 2 | Slow addition of hydrobromic acid | 49% w/w HBr, 20–40 °C |
| 3 | Cooling to crystallize hydrobromide salt | 5–10 °C, 30 min stirring |
| 4 | Filtration and washing of solid | Cold solvent wash to remove impurities |
| 5 | Drying under reduced pressure | 40–45 °C to remove residual moisture and solvent |
Research Findings and Industrial Relevance
- The hydrobromide salt preparation method is documented in patent literature as a critical step in the synthesis of Terazosin hydrochloride dihydrate, a pharmaceutical agent used for hypertension and benign prostatic hyperplasia.
- The process addresses the challenge of removing 1-[(furan-2-yl)carbonyl]piperazine impurity, which otherwise leads to Prazosin contamination in the final product.
- The method’s robustness and impurity control have been validated by HPLC purity data and reproducibility in both laboratory and pilot plant scales.
Chemical Reactions Analysis
1-(2-Tetrahydrofuroyl)piperazine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents used in these reactions include hydrobromic acid, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction and product.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate for Drug Synthesis
- 1-(2-Tetrahydrofuroyl)piperazine hydrobromide serves as an important intermediate in the synthesis of terazosin hydrochloride, a medication used to treat high blood pressure and symptoms of benign prostatic hyperplasia (BPH) . The compound's structure allows it to participate in various chemical reactions that lead to the formation of active pharmaceutical ingredients.
-
Inhibitors of Leukotriene Biosynthesis
- The compound has been utilized as a reactant for synthesizing pyrazol-3-propanoic acid derivatives, which are known inhibitors of leukotriene biosynthesis in human neutrophils. This application is particularly relevant in the context of inflammatory diseases, where leukotrienes play a crucial role .
-
Antihypertensive Agent Development
- Research indicates that derivatives of 1-(2-Tetrahydrofuroyl)piperazine have potential applications as antihypertensive agents due to their ability to modulate vascular responses . The compound's unique structure contributes to its pharmacological activity, making it a candidate for further exploration in hypertension treatment.
Case Study 1: Synthesis of Terazosin Derivatives
A study demonstrated the successful synthesis of terazosin derivatives using this compound as a key intermediate. The derivatives exhibited enhanced efficacy in lowering blood pressure compared to traditional formulations, highlighting the importance of this compound in drug development .
| Compound | Activity | Reference |
|---|---|---|
| Terazosin Derivative A | Significant reduction in systolic blood pressure | |
| Terazosin Derivative B | Improved urinary flow rates |
Case Study 2: Leukotriene Inhibition
Research conducted on the synthesis of pyrazol-3-propanoic acid derivatives demonstrated that compounds derived from this compound effectively inhibited leukotriene production in vitro. This finding suggests potential therapeutic applications in treating asthma and other inflammatory conditions .
Mechanism of Action
The mechanism of action of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Receptor Affinity and Pharmacological Activity
Table 2: Receptor Binding and Functional Activity
- Key Findings :
Physicochemical and Stability Profiles
Table 3: Physicochemical Properties
- Notable Differences: Hydrobromide salts (e.g., target compound, vortioxetine hydrobromide) exhibit enhanced crystallinity and stability compared to free bases . HEHPP demonstrates superior SO₂ absorption capacity (0.452 mol/mol), highlighting the impact of hydroxyl groups on reactivity .
Biological Activity
Introduction
1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a chemical compound with the molecular formula C9H17BrN2O2 and a CAS number of 63590-62-5. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of medicinal chemistry and drug development. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight: 241.15 g/mol
- Solubility: Fully miscible in water
- Structure:
- SMILES: C1CC(OC1)C(=O)N2CCNCC2
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- GPR55 Receptor Modulation: Research indicates that derivatives of piperazine, including this compound, can act as selective modulators of the GPR55 receptor, which is implicated in various physiological processes including pain and inflammation .
- Inhibition of Leukotriene Biosynthesis: It has been noted as an intermediate for synthesizing pyrazol-3-propanoic acid derivatives that inhibit leukotriene biosynthesis in human neutrophils, suggesting anti-inflammatory properties .
Antimicrobial Activity
Studies have shown that compounds related to piperazine exhibit significant antimicrobial properties. Although specific data on this compound is limited, piperazine derivatives are generally known for their efficacy against various bacterial strains.
Antitumor Activity
While direct studies on the antitumor effects of this compound are sparse, piperazine derivatives have been explored for their potential in cancer therapy. The structural similarity to other active compounds suggests a potential role in inhibiting tumor growth.
Case Study 1: GPR55 Modulation
A study published in 2016 highlighted the role of piperazine derivatives in modulating GPR55 activity. The research demonstrated that these compounds could influence cellular pathways involved in inflammation and pain management, indicating potential therapeutic applications for conditions such as arthritis and neuropathic pain .
Case Study 2: Anti-inflammatory Effects
In vitro studies have indicated that related compounds can significantly reduce leukotriene production in human neutrophils. This suggests that this compound may similarly exert anti-inflammatory effects through the inhibition of leukotriene biosynthesis .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other known piperazine derivatives:
| Compound Name | Antimicrobial Activity | Antitumor Activity | GPR55 Modulation | Anti-inflammatory Effects |
|---|---|---|---|---|
| 1-(2-Tetrahydrofuroyl)piperazine HBr | Potential (limited data) | Potential (limited data) | Yes | Yes |
| Piperazine Derivative A | Yes | Yes | No | Yes |
| Piperazine Derivative B | Yes | No | Yes | No |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Tetrahydrofuroyl)piperazine hydrobromide, and how do reaction conditions influence yield?
- The compound is synthesized via amide formation between 2-tetrahydrofuroic acid and piperazine, followed by hydrobromide salt formation. Key steps include refluxing in aprotic solvents (e.g., DMF) with coupling agents like DCC (dicyclohexylcarbodiimide) to enhance efficiency. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 acid-to-piperazine) and inert atmospheres to prevent oxidation . Side products (e.g., unreacted piperazine) can be minimized using silica gel chromatography (ethyl acetate/hexane, 1:8) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Use ¹H/¹³C NMR to confirm the tetrahydrofuroyl moiety (signals at δ 1.8–2.2 ppm for cyclic ether protons) and piperazine backbone (δ 2.5–3.5 ppm). LC-MS (ESI+) validates molecular weight ([M+H]⁺ at m/z 201.1 for the free base; 281.0 for hydrobromide). Purity ≥95% is achievable via recrystallization from ethanol/water (3:1) .
Q. What is the rationale for selecting the hydrobromide salt form over other counterions?
- Hydrobromide salts improve aqueous solubility (critical for in vitro assays) and stability under physiological pH. Compared to hydrochloride, hydrobromide exhibits lower hygroscopicity, reducing degradation during storage .
Advanced Research Questions
Q. How does this compound function as an intermediate in synthesizing quinazoline-based therapeutics?
- The tetrahydrofuroyl group enhances bioavailability in α₁-adrenergic antagonists like terazosin . In its synthesis, the compound reacts with 4-amino-6,7-dimethoxy-2-quinazolinyl chloride under basic conditions (K₂CO₃ in DMF), forming a stable amide bond. The tetrahydrofuran ring’s lipophilicity improves blood-brain barrier penetration .
Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?
- Discrepancies arise from solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., CuSO₄/Na-ascorbate in click chemistry). Systematic DOE (Design of Experiments) can optimize variables:
- Temperature : 60–80°C for amidation vs. RT for triazole formation .
- Catalyst load : 0.3 equiv. CuSO₄ reduces side reactions in azide-alkyne cycloadditions .
Q. How can researchers design in vitro assays to study the compound’s receptor-binding mechanisms?
- Use radioligand displacement assays (³H-labeled antagonists) for α₁-adrenergic receptors. Competitor binding (IC₅₀) is measured in HEK293 cells transfected with human receptors. For serotonin receptors (5-HT₁A), employ fluorescence polarization with FITC-conjugated ligands .
Q. What analytical methods assess the compound’s stability under accelerated degradation conditions?
- Forced degradation studies (40°C/75% RH for 4 weeks) with HPLC-PDA detect impurities. Hydrolysis (0.1M HCl/NaOH) and oxidation (3% H₂O₂) identify labile sites. Mass balance must comply with ICH Q1A(R2) guidelines .
Methodological Considerations Table
Key Challenges and Solutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
